molecular formula C14H13BrN3O2+ B12480993 1-(2-{2-[(3-Bromophenyl)carbonyl]hydrazinyl}-2-oxoethyl)pyridinium

1-(2-{2-[(3-Bromophenyl)carbonyl]hydrazinyl}-2-oxoethyl)pyridinium

Cat. No.: B12480993
M. Wt: 335.18 g/mol
InChI Key: UKEXPKCYLLJQJO-UHFFFAOYSA-O
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Description

1-{[N’-(3-bromobenzoyl)hydrazinecarbonyl]methyl}pyridin-1-ium is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyridinium ion, a bromobenzoyl group, and a hydrazinecarbonyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[N’-(3-bromobenzoyl)hydrazinecarbonyl]methyl}pyridin-1-ium typically involves multiple steps. One common method starts with the reaction of 3-bromobenzoyl chloride with hydrazine to form 3-bromobenzoylhydrazine. This intermediate is then reacted with pyridine-1-carboxaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-{[N’-(3-bromobenzoyl)hydrazinecarbonyl]methyl}pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

1-{[N’-(3-bromobenzoyl)hydrazinecarbonyl]methyl}pyridin-1-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-{[N’-(3-bromobenzoyl)hydrazinecarbonyl]methyl}pyridin-1-ium exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
  • 1H-pyrazolo[3,4-b]pyridines

Uniqueness

1-{[N’-(3-bromobenzoyl)hydrazinecarbonyl]methyl}pyridin-1-ium stands out due to its unique combination of a pyridinium ion and a bromobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability under various conditions .

Properties

Molecular Formula

C14H13BrN3O2+

Molecular Weight

335.18 g/mol

IUPAC Name

3-bromo-N'-(2-pyridin-1-ium-1-ylacetyl)benzohydrazide

InChI

InChI=1S/C14H12BrN3O2/c15-12-6-4-5-11(9-12)14(20)17-16-13(19)10-18-7-2-1-3-8-18/h1-9H,10H2,(H-,16,17,19,20)/p+1

InChI Key

UKEXPKCYLLJQJO-UHFFFAOYSA-O

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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